molecular formula C10H9N3 B3295317 3-(Aminomethyl)-1H-indole-5-carbonitrile CAS No. 887581-10-4

3-(Aminomethyl)-1H-indole-5-carbonitrile

Cat. No.: B3295317
CAS No.: 887581-10-4
M. Wt: 171.20 g/mol
InChI Key: UPZDYTARJKBWAT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are significant in various biological processes. This particular compound features an aminomethyl group at the 3-position and a carbonitrile group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1H-indole-5-carbonitrile typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the following steps:

    Nitration: Introduction of a nitro group at the desired position on the indole ring.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: Introduction of a formyl group at the 3-position.

    Aminomethylation: Conversion of the formyl group to an aminomethyl group using reagents like formaldehyde and ammonium chloride.

    Cyanation: Introduction of the carbonitrile group at the 5-position using reagents like cyanogen bromide.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the carbonitrile group can yield primary amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, at various positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(Aminomethyl)-1H-indole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for pharmaceutical compounds targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites or act as a ligand for specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

  • 3-(Aminomethyl)-1H-indole-5-carboxylic acid
  • 3-(Aminomethyl)-1H-indole-5-methyl
  • 3-(Aminomethyl)-1H-indole-5-ethyl

Comparison: Compared to these similar compounds, 3-(Aminomethyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity. The carbonitrile group can participate in various chemical transformations, making this compound a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-(aminomethyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZDYTARJKBWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273549
Record name 3-(Aminomethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887581-10-4
Record name 3-(Aminomethyl)-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887581-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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